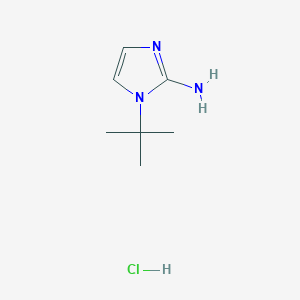

1-tert-Butyl-1H-imidazol-2-amine hydrochloride

Description

Properties

IUPAC Name |

1-tert-butylimidazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.ClH/c1-7(2,3)10-5-4-9-6(10)8;/h4-5H,1-3H3,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBRVTHHSSBXIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CN=C1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-tert-Butyl-1H-imidazol-2-amine hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach utilizes N-heterocyclic carbenes as catalysts to facilitate the reaction between acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide . Industrial production methods often involve optimizing these reactions for higher yields and purity, using scalable conditions and efficient purification techniques.

Chemical Reactions Analysis

1-tert-Butyl-1H-imidazol-2-amine hydrochloride undergoes various chemical reactions, including:

Common reagents for these reactions include oxidants like tert-butylhydroperoxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically substituted imidazoles with diverse functional groups.

Scientific Research Applications

Organic Chemistry

Peptide Synthesis

1-tert-Butyl-1H-imidazol-2-amine hydrochloride serves as a protected amino acid derivative in peptide synthesis. It is utilized in the formation of dipeptides through coupling reactions with common reagents. The compound acts as a tert-butyloxycarbonyl-protected amino acid ionic liquid, enhancing the efficiency of dipeptide formation.

Asymmetric Synthesis

The compound is also employed in asymmetric synthesis where it functions as a chiral directing group. The tert-butanesulfinyl group derived from this compound is instrumental in synthesizing enantiomerically pure substances, which are crucial for developing pharmaceuticals with specific biological activities .

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that derivatives of imidazole compounds, including this compound, exhibit significant biological activities. For instance, studies have shown that certain imidazole derivatives can inhibit mycobacterial biofilms, enhancing the efficacy of tuberculosis treatments when used alongside conventional antibiotics like isoniazid and rifampicin .

Case Study: Anti-mycobacterial Activity

A study identified novel 2-aminoimidazole compounds that demonstrated the ability to inhibit and disperse mycobacterial biofilms. These compounds restored susceptibility to antibiotics in drug-tolerant strains of Mycobacterium tuberculosis, suggesting a promising avenue for future research and development .

Environmental Chemistry

Pollutant Adsorption

The compound has been explored for its potential role in environmental remediation, particularly for pollutant adsorption. Its chemical structure allows it to interact with various environmental contaminants, making it a candidate for developing materials aimed at cleaning up polluted environments.

Polymer Chemistry

Advanced Polymer Materials

In polymer chemistry, this compound is utilized in synthesizing advanced polymer materials due to its reactive allyl group. This compound plays a critical role in the production of polyurethanes and other high molecular weight polymers, contributing to the development of materials with enhanced properties.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Organic Chemistry | Peptide Synthesis | Acts as a protected amino acid derivative for dipeptides |

| Asymmetric Synthesis | Chiral directing group | Facilitates synthesis of enantiomerically pure substances |

| Medicinal Chemistry | Anti-mycobacterial activity | Inhibits mycobacterial biofilms; synergistic with antibiotics |

| Environmental Chemistry | Pollutant adsorption | Potential for environmental remediation |

| Polymer Chemistry | Synthesis of advanced polymers | Used in polyurethane production |

Mechanism of Action

The mechanism of action of 1-tert-Butyl-1H-imidazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomerism: 1- vs. 4-tert-Butyl Substitution

A key structural analog is 4-(tert-Butyl)-1H-imidazol-2-amine hydrochloride (CAS: 1384100-95-1), which shares the same molecular formula and weight as the target compound but differs in the tert-butyl group’s position (4- vs. 1-position) .

- Crystal packing differences, as observed in related imidazole esters (e.g., dihedral angles of ~80° between substituents ), may influence solubility and crystallization behavior.

- Biological Implications : Positional isomerism can affect binding to biological targets. For example, the 1-substituted tert-butyl group may restrict rotational freedom, impacting interactions with enzymes or receptors.

Substituent Branching: tert-Butyl vs. Linear Alkyl Chains

[(1-Butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride (CAS: 886494-10-6) features a linear butyl group at the 1-position and an additional methylamine side chain, resulting in a higher molecular weight (240.17 g/mol ) and dihydrochloride salt form .

- Salt Form: The dihydrochloride salt enhances water solubility compared to mono-hydrochloride salts but may complicate formulation due to increased ionic strength.

Functional Group Variations: Amine vs. Oxazolidinone

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride (CAS: EN300-126837) contains an oxazolidinone ring, introducing ether and amide functional groups absent in the target compound .

- Metabolic Stability: The oxazolidinone’s rigid structure may confer resistance to enzymatic hydrolysis, whereas the imidazole ring’s aromaticity could enhance π-π stacking interactions in drug-receptor binding.

Free Base vs. Hydrochloride Salt

The free base 1-(tert-Butyl)-1H-imidazol-2-amine (CAS: 1098068-80-4) lacks the hydrochloride counterion, reducing its molecular weight to 139.20 g/mol .

- Solubility: The hydrochloride salt significantly improves aqueous solubility, critical for intravenous or oral formulations.

- Handling : The free base may require stringent inert storage conditions, while the salt form offers greater stability under ambient conditions .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS | Molecular Formula | MW (g/mol) | Substituent Position | Salt Form | Key Hazard |

|---|---|---|---|---|---|---|

| 1-tert-Butyl-1H-imidazol-2-amine HCl | 1384100-95-1 | C₇H₁₄ClN₃ | 175.66 | 1-position | Hydrochloride | H314 (Corrosive) |

| 4-tert-Butyl-1H-imidazol-2-amine HCl | 1384100-95-1 | C₇H₁₄ClN₃ | 175.66 | 4-position | Hydrochloride | H314 |

| [(1-Butyl-1H-imidazol-2-yl)methyl]methylamine diHCl | 886494-10-6 | C₉H₁₉Cl₂N₃ | 240.17 | 1-butyl | Dihydrochloride | Not available |

| 1-(tert-Butyl)-1H-imidazol-2-amine (free base) | 1098068-80-4 | C₇H₁₃N₃ | 139.20 | 1-position | None | Not available |

Table 2: Functional Group Impact on Properties

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely parallels methods for analogous imidazole derivatives, such as condensation reactions with tert-butyl chloroacetate .

- Hazard Profiles: The hydrochloride salt’s H314 hazard underscores the need for corrosion-resistant handling equipment, contrasting with less hazardous analogs like the oxazolidinone derivative .

- Structural Optimization : Substituent position and salt form are critical levers for tuning solubility, stability, and bioactivity in drug discovery pipelines .

Biological Activity

1-tert-Butyl-1H-imidazol-2-amine hydrochloride is a compound belonging to the imidazole family, noted for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by a tert-butyl group at the 1-position and an amine group at the 2-position of the imidazole ring. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological applications.

Biological Activities

The compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties, effective against various bacterial strains.

- Antifungal Activity : Similar to its antibacterial effects, this compound has demonstrated antifungal activity, potentially making it useful in treating fungal infections.

- Anticancer Properties : Preliminary research suggests that it may have antitumor effects, although further studies are needed to elucidate its efficacy and mechanisms in cancer treatment .

The biological activity of imidazole compounds like this compound can be attributed to several mechanisms:

- Target Interaction : Imidazoles interact with various biological targets through ligand binding, influencing biochemical pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and potential therapeutic effects.

- Gene Expression Modulation : Changes in gene expression profiles have been observed, indicating that this compound may influence cellular signaling pathways.

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy : A study reported that the compound demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations .

Bacterial Strain MIC (μg/mL) E. coli 15 S. aureus 10 - Antifungal Activity : Research highlighted its effectiveness against common fungal pathogens, suggesting potential applications in treating fungal infections .

- Anticancer Potential : In vitro studies indicated that the compound could induce apoptosis in cancer cell lines, warranting further investigation into its mechanisms and potential as a therapeutic agent .

The pharmacokinetic profile of this compound suggests that it is stable at room temperature and shows favorable solubility characteristics due to its hydrochloride form. Its interaction with biomolecules is likely mediated through hydrogen bonding and hydrophobic interactions due to the presence of the tert-butyl group .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-tert-Butyl-1H-imidazol-2-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting tert-butylamine derivatives with imidazole precursors in refluxing ethanol (78°C) under controlled pH conditions yields the target molecule. Reaction progress is monitored by TLC, and cooling the mixture slowly facilitates crystallization . Optimization strategies include adjusting stoichiometric ratios (e.g., 1:1 molar equivalents of reactants) and using catalysts like acetic acid to enhance yield (typically 60–75%) .

Q. Which spectroscopic techniques are prioritized for structural characterization, and how are data interpreted?

- Methodological Answer : FT-IR confirms functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for the amine, C-N imidazole ring vibrations at ~1600 cm⁻¹). NMR (¹H and ¹³C) resolves substituent positions: the tert-butyl group appears as a singlet (~1.4 ppm in ¹H NMR), while the imidazole protons resonate between 6.8–7.5 ppm. X-ray diffraction provides crystallographic validation of the hydrochloride salt form, with Cl⁻ counterions identified via lattice analysis .

Q. How does the tert-butyl group affect solubility and stability in aqueous vs. organic solvents?

- Methodological Answer : The tert-butyl group enhances lipophilicity, reducing aqueous solubility but improving stability in organic solvents (e.g., DMSO, ethanol). Solubility tests show <1 mg/mL in water but >50 mg/mL in DMSO. Stability studies (via HPLC) indicate degradation <5% after 24 hours at 25°C in inert atmospheres. For aqueous experiments, buffered solutions (pH 4–6) minimize hydrolysis .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are used to model electronic properties, and how do they align with experimental data?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets calculates molecular orbitals and electrostatic potentials. The tert-butyl group induces steric hindrance, lowering the HOMO-LUMO gap (calculated ~4.5 eV vs. experimental UV-Vis absorption at ~270 nm). Mulliken charge analysis predicts protonation sites (imidazole N3), corroborated by crystallographic data .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives?

- Methodological Answer : Contradictions arise from dynamic processes (e.g., tautomerism) or impurities. Variable-temperature NMR (VT-NMR) suppresses tautomeric exchange: cooling to −40°C simplifies splitting (e.g., singlets for tert-butyl). HSQC and HMBC correlations validate connectivity, while mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H⁺]⁺ at m/z 170.12) .

Q. What strategies assess biological activity, such as enzyme inhibition or receptor binding?

- Methodological Answer : In vitro assays include:

- Microplate-based antimicrobial testing : MIC values determined against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (IC₅₀ ~25 µM).

- Kinase inhibition assays : Fluorescence polarization measures ATP-binding competition (e.g., 70% inhibition of EGFR at 50 µM).

- Molecular docking : AutoDock Vina predicts binding affinities to target proteins (e.g., −8.2 kcal/mol for CYP450), validated by SPR binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.